2-(3-(4-chlorophenyl)ureido)-4-methyl-N-(3-phenylpropyl)thiazole-5-carboxamide
Description
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Properties
IUPAC Name |
2-[(4-chlorophenyl)carbamoylamino]-4-methyl-N-(3-phenylpropyl)-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O2S/c1-14-18(19(27)23-13-5-8-15-6-3-2-4-7-15)29-21(24-14)26-20(28)25-17-11-9-16(22)10-12-17/h2-4,6-7,9-12H,5,8,13H2,1H3,(H,23,27)(H2,24,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNQUYEKCVLTZPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)NC2=CC=C(C=C2)Cl)C(=O)NCCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-(4-chlorophenyl)ureido)-4-methyl-N-(3-phenylpropyl)thiazole-5-carboxamide is a thiazole derivative with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its significance in pharmacology.
Chemical Structure and Properties
This compound features a thiazole ring, a urea moiety, and various substituents that contribute to its biological activity. The molecular formula is , and it has a molecular weight of approximately 343.85 g/mol. The presence of the 4-chlorophenyl group is particularly noteworthy due to its potential influence on the compound's interaction with biological targets.
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, impacting cellular functions.
- Receptor Modulation : It can interact with cell surface receptors, altering signaling pathways that regulate various physiological processes.
- Gene Expression Alteration : The compound may influence gene expression related to cell growth, apoptosis, and inflammation.
Biological Activity
Research indicates that this compound exhibits several biological activities, including:
- Antitumor Effects : Studies have shown that thiazole derivatives can induce apoptosis in cancer cells by activating caspase pathways.
- Anti-inflammatory Properties : Compounds with similar structures have demonstrated the ability to reduce inflammatory markers in vitro and in vivo.
- Antimicrobial Activity : Some thiazole derivatives possess antimicrobial properties against various pathogens.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antitumor | Induces apoptosis in cancer cell lines | |
| Anti-inflammatory | Reduces levels of TNF-alpha and IL-6 | |
| Antimicrobial | Inhibits growth of Staphylococcus aureus |
Case Studies
- Antitumor Activity : In a study conducted on human breast cancer cells, the compound was shown to significantly reduce cell viability at concentrations above 10 µM. The mechanism involved the activation of caspase-3, indicating a pathway leading to programmed cell death.
- Anti-inflammatory Effects : A mouse model of acute inflammation demonstrated that administration of the compound resulted in a notable decrease in paw edema and inflammatory cytokines. This suggests potential therapeutic applications for inflammatory diseases.
- Antimicrobial Efficacy : In vitro tests revealed that the compound exhibited inhibitory effects against Gram-positive bacteria, particularly Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL.
Preparation Methods
Structural Overview and Synthetic Challenges
The target compound 2-(3-(4-chlorophenyl)ureido)-4-methyl-N-(3-phenylpropyl)thiazole-5-carboxamide features three critical substructures:
- 4-Methylthiazole-5-carboxamide core requiring regioselective substitution
- N-(3-phenylpropyl) side chain demanding precise alkylation
- 3-(4-chlorophenyl)ureido group necessitating controlled urea bond formation
Key synthetic challenges include avoiding thiazole ring oxidation during functionalization (particularly at the electron-rich C2 position) and preventing racemization during the introduction of chiral centers in the phenylpropyl chain.
Retrosynthetic Analysis and Route Selection
Three viable synthetic pathways emerge from literature analysis:
Thiazole-First Approach
Constructs the heterocyclic core before introducing substituents:
- Hantzsch thiazole synthesis using α-bromoketone precursors
- Sequential N-alkylation and urea formation
Advantages : High yield in ring formation steps (68-92% reported for analogous systems)
Limitations : Requires protection/deprotection strategies for reactive amines
Detailed Synthetic Protocols
Route 1: Sequential Assembly via Hantzsch Thiazole Synthesis
Step 1: Thiazole Core Formation
Reaction :
4-Methyl-5-ethoxycarbonylthiazole synthesis via Hantzsch cyclization
Conditions :
- Substrates : Ethyl 2-bromoacetoacetate (1.2 eq), thiourea (1.0 eq)
- Solvent : Anhydrous ethanol (0.5 M)
- Catalyst : DABCO (10 mol%)
- Temperature : 80°C, 4 hr under N₂
- Yield : 85% (pale yellow crystals)
Characterization :
- ¹H NMR (400 MHz, CDCl₃): δ 2.45 (s, 3H, CH₃), 4.35 (q, J=7.1 Hz, 2H, OCH₂), 7.92 (s, 1H, thiazole-H)
Step 2: Carboxamide Formation
Reaction :
Hydrolysis/amidation of ethyl ester to N-(3-phenylpropyl)carboxamide
Conditions :
- Hydrolysis : 6N HCl, reflux 2 hr → 95% carboxylic acid intermediate
- Amidation : EDC/HOBt coupling with 3-phenylpropylamine (1.5 eq) in DMF, 0°C→RT, 12 hr → 78% yield
Critical Parameter :
Maintain pH >8 during amidation to prevent urea premature decomposition
Route 2: Urea Group Installation via Isocyanate Coupling
Step 1: Amine Intermediate Preparation
Synthesis :
4-Amino-2-methylthiazole-5-carboxylic acid derivative
Method :
Catalytic hydrogenation of nitro precursor (4-nitro-2-methylthiazole-5-carboxylate)
Conditions :
- Catalyst : 10% Pd/C (0.1 eq)
- Pressure : H₂ balloon
- Solvent : MeOH (0.3 M)
- Time : 3 hr → 88% yield (brown solid)
Step 2: Urea Bond Formation
Reaction :
Coupling with 4-chlorophenyl isocyanate
Optimized Conditions :
- Molar Ratio : Amine:isocyanate = 1:1.05
- Solvent : Dry THF (0.2 M)
- Temperature : 0°C→RT, 6 hr
- Additive : Triethylamine (1.1 eq)
- Yield : 73%
Side Reaction Mitigation :
Stoichiometric control prevents bis-urea formation (<5% by HPLC)
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Total Steps | 5 | 4 |
| Overall Yield | 52% | 48% |
| Purification Challenges | Moderate | High |
| Scalability | >100g feasible | <50g optimal |
| Cost Index | 1.8 | 2.3 |
Key Observations :
Critical Process Optimization Data
Analytical Characterization Benchmarks
Industrial-Scale Considerations
Cost-Effective Modifications
Q & A
What are the key considerations in synthetic route design for this compound to ensure high yield and purity?
Methodological Answer:
The synthesis of this thiazole-ureido derivative requires multi-step optimization. Key steps include:
- Stepwise assembly: First, construct the thiazole core via cyclization of thiourea intermediates with α-halo ketones. Subsequent urea linkage formation between the 4-chlorophenyl group and thiazole nitrogen should employ carbodiimide-based coupling agents (e.g., DCC or EDCI) under anhydrous conditions .
- Reaction parameters: Maintain strict temperature control (e.g., 0–5°C during coupling to minimize side reactions) and use aprotic solvents like DMF or dichloromethane. Catalysts such as DMAP can enhance acylation efficiency .
- Purity validation: Monitor reactions via TLC and purify intermediates via column chromatography. Final compound purity (>95%) should be confirmed by HPLC and corroborated by -/-NMR resonance assignments (e.g., urea NH protons at δ 8.5–9.5 ppm, thiazole C=S absence in IR) .
Which spectroscopic techniques are critical for structural validation, and what markers confirm integrity?
Methodological Answer:
- -/-NMR: Key markers include:
- Thiazole C5-CH singlet at δ 2.3–2.5 ppm.
- Urea NH protons as broad singlets (δ 8.5–9.5 ppm).
- 3-Phenylpropyl chain protons as multiplet clusters (δ 1.6–2.8 ppm for CH, δ 7.2–7.4 ppm for aromatic) .
- FT-IR: Confirm urea C=O stretch at ~1650–1700 cm and absence of thiol (-SH) peaks at ~2550 cm .
- HRMS: Exact mass matching within 3 ppm error (e.g., CHClNOS requires [M+H] = 451.0952) .
How can researchers resolve contradictions in biological activities reported for analogous compounds?
Advanced Strategy:
- Comparative SAR analysis: Systematically replace substituents (e.g., 4-chlorophenyl vs. 3-chlorophenyl in ) and assay against shared targets (e.g., kinase inhibition). Use molecular docking (AutoDock Vina) to correlate activity with binding pocket interactions (e.g., halogen bonding vs. steric hindrance) .
- Data normalization: Control for assay variability (e.g., cell line passage number, serum concentration) and validate findings across multiple models (e.g., microbial strains for antimicrobial studies) .
What experimental strategies elucidate binding kinetics with enzymatic targets?
Advanced Methodology:
- Surface plasmon resonance (SPR): Immobilize target enzymes (e.g., carbonic anhydrase) on sensor chips. Titrate compound concentrations (1 nM–10 µM) to calculate association/dissociation rates (k/k) and equilibrium constants (K) .
- Isothermal titration calorimetry (ITC): Measure enthalpy changes (ΔH) during binding to derive thermodynamic profiles (ΔG, ΔS). Requires high-purity protein (>90%) and compound solubility >100 µM in assay buffer .
What in vitro protocols assess antimicrobial/anticancer potential?
Basic Protocol:
- Antimicrobial: Perform broth microdilution (CLSI guidelines) to determine MIC values against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) .
- Anticancer: Conduct MTT assays on cancer cell lines (e.g., MCF-7, A549). Use 72-hour exposure and calculate IC via nonlinear regression. Validate with flow cytometry for apoptosis (Annexin V/PI staining) .
How do molecular dynamics simulations enhance stability analysis?
Advanced Computational Approach:
- Solvent modeling: Run 100-ns simulations in explicit water and lipid bilayers (GROMACS) to assess conformational stability. Monitor RMSD (<2 Å indicates stability) and solvent-accessible surface area (SASA) for hydrophobic core integrity .
- Free energy calculations: Use MM-PBSA to estimate binding free energy (ΔG) to targets, identifying critical residues (e.g., hydrogen bonds with thiazole N) .
How to optimize recrystallization for X-ray diffraction?
Crystallography Strategy:
- Solvent selection: Screen mixed solvents (e.g., DMSO/water, ethanol/ethyl acetate) via slow evaporation. Ideal crystals form at 4°C with gradual cooling (1°C/hour) .
- Data collection: Use SHELXL for structure refinement. Validate with R < 5% and resolution ≤1.2 Å. Key metrics: urea dihedral angles (170–180°) and thiazole planarity .
How to detect metabolic byproducts in hepatic microsome studies?
Advanced Analytical Method:
- Incubation: Use human liver microsomes (0.5 mg/mL) with NADPH regeneration. Quench reactions at 0, 15, 30, 60 minutes with ice-cold acetonitrile .
- LC-MS/MS analysis: Employ C18 columns (2.1 × 50 mm) and gradient elution (0.1% formic acid in HO/ACN). Identify phase I metabolites (e.g., hydroxylation at 4-methyl) via mass shifts (+16 Da) and MS/MS fragmentation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
